

# 4,5-diiodo-1-methyl-1H-imidazole CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4,5-diiodo-1-methyl-1H-imidazole

Cat. No.: B1347203

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## An In-Depth Technical Guide to 4,5-diiodo-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This guide provides a comprehensive technical overview of **4,5-diiodo-1-methyl-1H-imidazole** (CAS No: 37067-96-2), a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detailed synthetic methodologies with mechanistic insights, its strategic application in drug discovery, and essential safety and handling protocols. This document is intended to serve as a practical resource for scientists leveraging this versatile scaffold in the design and synthesis of novel therapeutic agents.

## Core Physicochemical Properties

**4,5-diiodo-1-methyl-1H-imidazole** is a halogenated heterocyclic compound whose utility is derived from its unique structural and electronic properties. The presence of two iodine atoms on the imidazole core provides two distinct, reactive handles for synthetic elaboration, making it a highly valuable intermediate.

A summary of its key properties is presented below:

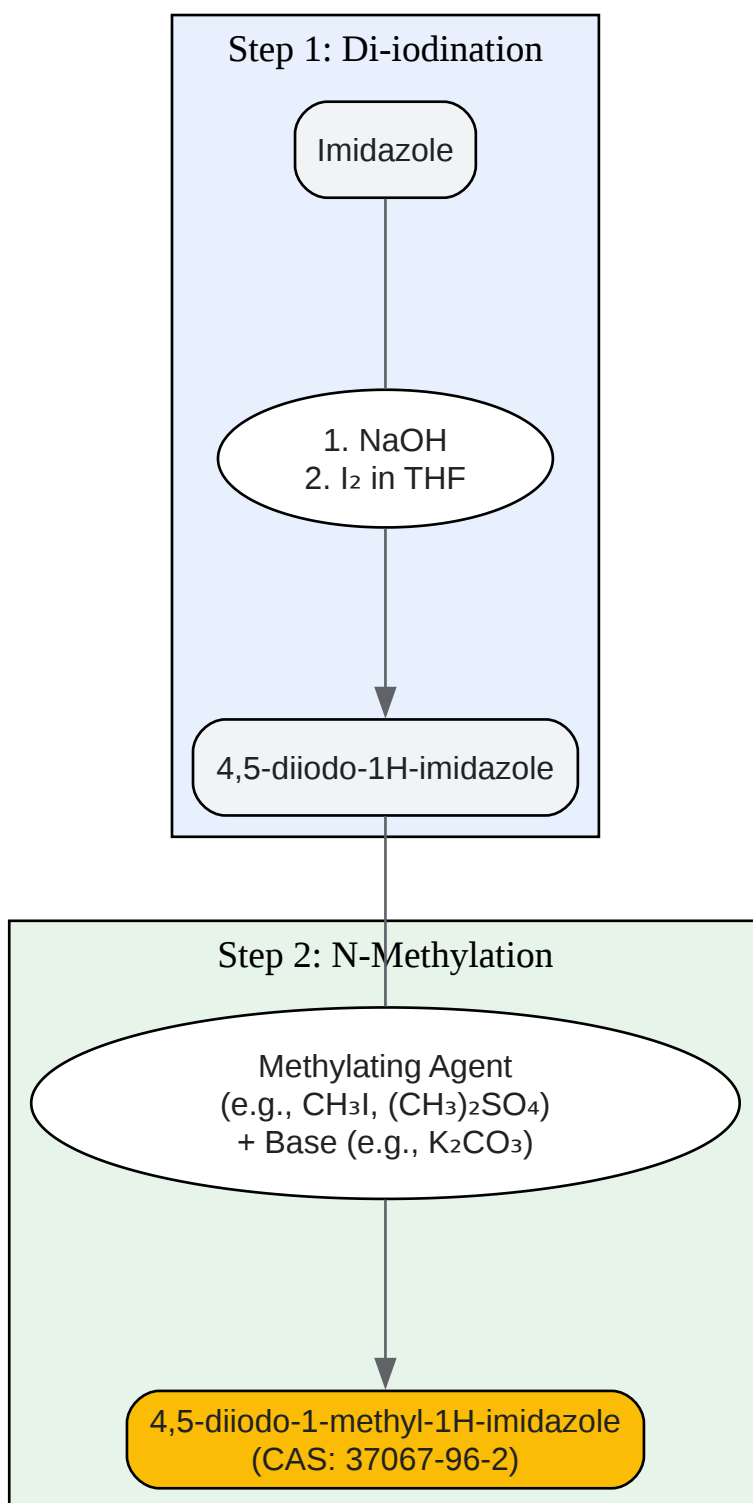
Property	Value	Source
CAS Number	37067-96-2	[1][2]
Molecular Formula	C <sub>4</sub> H <sub>4</sub> I <sub>2</sub> N <sub>2</sub>	[1][2]
Molecular Weight	333.90 g/mol	[1]
IUPAC Name	4,5-diiodo-1-methylimidazole	[2]
Melting Point	144-145 °C	[1]
Boiling Point	382.2 °C at 760 mmHg (Predicted)	[1]
Density	2.83 g/cm <sup>3</sup> (Predicted)	[1]
SMILES	<chem>CN1C=NC(=C1I)I</chem>	[2]
InChIKey	LFQKCAODRSVYMI- UHFFFAOYSA-N	[2]

## Synthesis and Mechanistic Considerations

The synthesis of **4,5-diiodo-1-methyl-1H-imidazole** is typically achieved through a two-step process: the di-iodination of a suitable imidazole precursor followed by N-methylation. The choice of starting material and reaction conditions is critical to ensure high yield and regioselectivity, avoiding the formation of unwanted isomers.

## Synthetic Strategy Overview

The most direct pathway involves the initial synthesis of 4,5-diiodo-1H-imidazole, which is subsequently methylated. This approach circumvents the significant challenge of regioselectivity that arises when methylating a mono-iodinated imidazole, where mixtures of isomers are common.[3] The parent compound, 4,5-diiodo-1H-imidazole, can be synthesized by treating imidazole with elemental iodine under basic conditions.[4][5] The use of a solvent like tetrahydrofuran (THF) is advantageous for dissolving the elemental iodine and improving reaction homogeneity.[4]



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Caption: General synthetic workflow for **4,5-diiodo-1-methyl-1H-imidazole**.

## Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative consolidation of standard organic chemistry techniques and information from related syntheses.<sup>[4][5]</sup> It must be adapted and optimized by a qualified chemist.

### Step 1: Synthesis of 4,5-diiodo-1H-imidazole

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve imidazole (1.0 equiv) in tetrahydrofuran (THF).
- **Deprotonation:** Cool the solution in an ice bath to 0 °C. Add sodium hydroxide (1.1 equiv) portion-wise to generate the imidazolide anion. This deprotonation is crucial for activating the ring towards electrophilic iodination.
- **Iodination:** Separately, dissolve elemental iodine (2.2 equiv) in THF. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C. The reaction is typically exothermic.
- **Work-up:** After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the THF. The resulting crude product can be purified by recrystallization, for example, from ethyl acetate, to yield 4,5-diiodo-1H-imidazole.<sup>[4]</sup>

### Step 2: N-Methylation

- **Reaction Setup:** Suspend the synthesized 4,5-diiodo-1H-imidazole (1.0 equiv) and a suitable base such as potassium carbonate (1.5 equiv) in a polar aprotic solvent like dimethylformamide (DMF).
- **Methylation:** Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.2 equiv), dropwise to the suspension at room temperature.
- **Reaction Monitoring & Work-up:** Heat the mixture gently (e.g., to 50-60 °C) and monitor by TLC until the starting material is consumed. Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried over anhydrous sodium sulfate, filtered, and concentrated.

- Purification: The crude **4,5-diiodo-1-methyl-1H-imidazole** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane.[1]

## Applications in Drug Discovery and Development

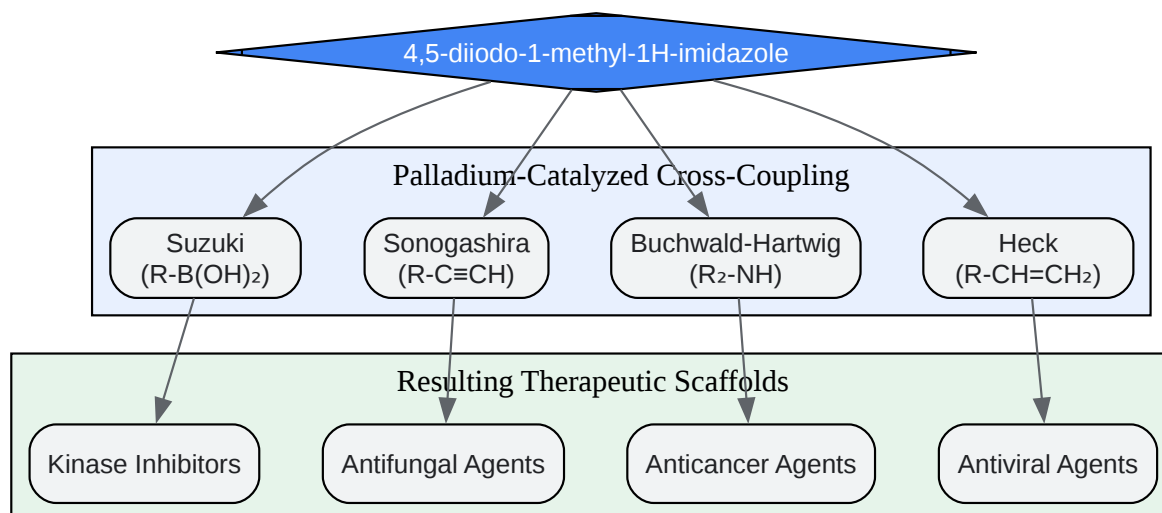
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[6][7][8] Its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes makes it a highly effective pharmacophore. **4,5-diiodo-1-methyl-1H-imidazole** serves as an exceptionally versatile starting point for elaborating on this core structure.

## A Scaffold for Cross-Coupling Reactions

The true power of this reagent lies in the reactivity of its two carbon-iodine bonds. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse substituents. This enables the rapid exploration of chemical space to optimize structure-activity relationships (SAR).

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker in many bioactive molecules.[6]
- Heck Coupling: Reaction with alkenes to introduce vinyl groups.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing functionalized amine substituents.

The differential reactivity of the C4 and C5 positions can potentially be exploited for selective, stepwise functionalization, further enhancing its synthetic utility.



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Caption: Role as a central scaffold for generating diverse therapeutic agents.

## Therapeutic Areas

Derivatives built from iodo-imidazole scaffolds have shown promise across a wide range of diseases:

- **Oncology:** Imidazole-based compounds are extensively used as kinase inhibitors, DNA-intercalating agents, and apoptosis inducers.[7][8]
- **Infectious Diseases:** The imidazole core is fundamental to many well-established antifungal drugs (e.g., ketoconazole). This scaffold provides a proven starting point for developing new agents to combat drug-resistant fungal infections.[6][9]
- **Other Areas:** Imidazole derivatives have been investigated as anti-inflammatory, antiviral, antihypertensive, and antidiabetic agents.[8][9]

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **4,5-diiodo-1-methyl-1H-imidazole**.

- Hazard Classification: The compound is classified as an irritant.[1]
  - GHS Hazard Statements: H315 (Causes skin irritation).[1]
  - GHS Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501.[1]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.[10][12] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.
- Spill & Disposal: In case of a spill, avoid generating dust.[12] Sweep up the material and place it in a suitable, closed container for disposal. Waste must be disposed of in accordance with local, state, and federal regulations.

## Conclusion

**4,5-diiodo-1-methyl-1H-imidazole** is more than a simple chemical; it is a strategic tool for medicinal chemists. Its stable, privileged core, combined with two highly reactive iodine substituents, provides an efficient and versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to accelerate the discovery and development of next-generation therapeutics.

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- To cite this document: BenchChem. [4,5-diiodo-1-methyl-1H-imidazole CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347203#4-5-diiodo-1-methyl-1h-imidazole-cas-number]

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